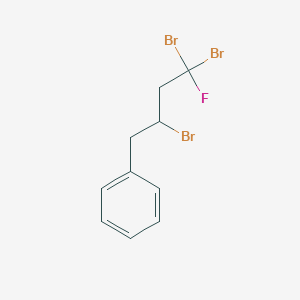
(2,4,4-Tribromo-4-fluorobutyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,4,4-Tribromo-4-fluorobutyl)benzene is a chemical compound with the molecular formula C10H10Br3F It is characterized by the presence of a benzene ring substituted with a 2,4,4-tribromo-4-fluorobutyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,4,4-Tribromo-4-fluorobutyl)benzene typically involves the bromination and fluorination of a butylbenzene precursor. The process may include the following steps:
Bromination: The butylbenzene is treated with bromine (Br2) in the presence of a catalyst such as iron (Fe) to introduce bromine atoms at the 2, 4, and 4 positions.
Fluorination: The tribromobutylbenzene is then subjected to fluorination using a fluorinating agent like hydrogen fluoride (HF) or a fluorine gas (F2) to replace one of the hydrogen atoms with a fluorine atom.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.
Análisis De Reacciones Químicas
Types of Reactions
(2,4,4-Tribromo-4-fluorobutyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or other compounds.
Aplicaciones Científicas De Investigación
(2,4,4-Tribromo-4-fluorobutyl)benzene has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be used in studies involving the interaction of halogenated aromatic compounds with biological systems.
Medicine: Research into its potential therapeutic properties, such as anti-inflammatory or anticancer activities, is ongoing.
Industry: It can be used in the production of specialty chemicals, polymers, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (2,4,4-Tribromo-4-fluorobutyl)benzene involves its interaction with molecular targets and pathways within a system. The bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to specific enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparación Con Compuestos Similares
Similar Compounds
- (2,4,4-Tribromo-4-chlorobutyl)benzene
- (2,4,4-Tribromo-4-iodobutyl)benzene
- (2,4,4-Tribromo-4-methylbutyl)benzene
Uniqueness
(2,4,4-Tribromo-4-fluorobutyl)benzene is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical and physical properties
Propiedades
Número CAS |
920264-97-7 |
|---|---|
Fórmula molecular |
C10H10Br3F |
Peso molecular |
388.90 g/mol |
Nombre IUPAC |
(2,4,4-tribromo-4-fluorobutyl)benzene |
InChI |
InChI=1S/C10H10Br3F/c11-9(7-10(12,13)14)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2 |
Clave InChI |
XTAORJAFQJANHT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CC(CC(F)(Br)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



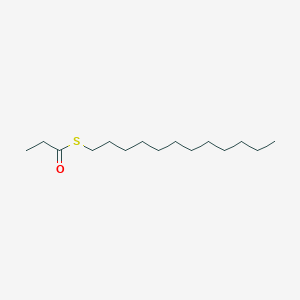
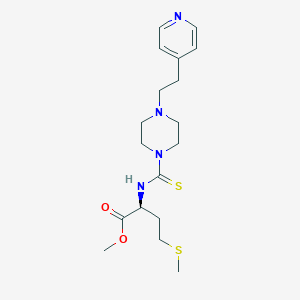
![4-{(4-Methoxyphenyl)[(propan-2-yl)oxy]methyl}phenol](/img/structure/B12614893.png)
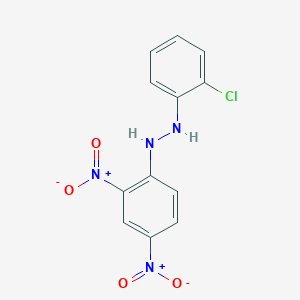
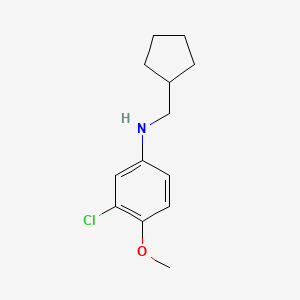


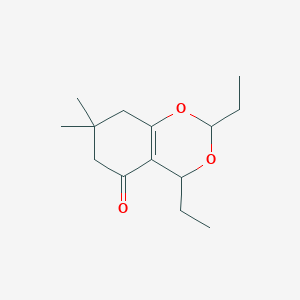
![(2S)-2-{[(5-methoxy-4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-3-yl)acetyl]amino}propyl 4-methoxybenzoate](/img/structure/B12614941.png)
![N-[2-(3-methoxyphenyl)-3-phenylpropyl]propanamide](/img/structure/B12614948.png)
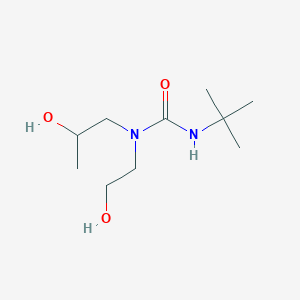
![N-(3-(isopentylamino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B12614955.png)
![3-[2-(4-Chloro-6,7-dimethoxyquinazolin-2-yl)ethenyl]benzonitrile](/img/structure/B12614958.png)
